molecular formula C15H11F3 B072484 1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene CAS No. 1149-56-0

1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene

Cat. No. B072484
CAS RN: 1149-56-0
M. Wt: 248.24 g/mol
InChI Key: PTMWTBRUBHYQBO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene, commonly known as PTFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and materials science. PTFMB is a highly stable and versatile compound that can be synthesized using various methods.

Mechanism Of Action

The mechanism of action of PTFMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PTFMB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. PTFMB has also been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV nonstructural protein 5B (NS5B).

Biochemical And Physiological Effects

PTFMB has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTFMB has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, PTFMB has been found to inhibit the replication of the hepatitis C virus in vitro.

Advantages And Limitations For Lab Experiments

PTFMB has several advantages for lab experiments, including its high stability, biocompatibility, and versatility. PTFMB can be easily synthesized using various methods and can be modified to suit specific research needs. However, PTFMB also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the research and development of PTFMB. One potential direction is the further exploration of its anti-tumor properties and its potential as a cancer treatment. Another direction is the development of PTFMB-based drug delivery systems for targeted drug delivery. Additionally, PTFMB could be further studied for its potential as a liquid crystal and organic semiconductor material.

Synthesis Methods

PTFMB can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Wittig reaction. The most commonly used method for synthesizing PTFMB is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-(trifluoromethyl)benzeneboronic acid and 2-bromo-1-phenylethylene in the presence of a palladium catalyst.

Scientific Research Applications

PTFMB has been extensively studied for its potential applications in pharmaceuticals and materials science. In the field of pharmaceuticals, PTFMB has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has also been studied for its potential as a drug delivery system due to its high stability and biocompatibility. In materials science, PTFMB has been used as a building block for the synthesis of organic semiconductors and liquid crystals.

properties

CAS RN

1149-56-0

Product Name

1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene

Molecular Formula

C15H11F3

Molecular Weight

248.24 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C15H11F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+

InChI Key

PTMWTBRUBHYQBO-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(F)(F)F

SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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